N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine
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Overview
Description
N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core linked to a piperidin-4-yl group, which is further connected to a pyridin-4-ylpyrimidin-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common method involves the use of a Curtius rearrangement to form the pyridazin-3-amine core . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include Raney nickel under an atmosphere of hydrogen.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require a hydrogen atmosphere and a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced products.
Scientific Research Applications
N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(6-methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-14-13-18(24-19(22-14)15-4-9-20-10-5-15)26-11-6-16(7-12-26)23-17-3-2-8-21-25-17/h2-5,8-10,13,16H,6-7,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTWRJHCSFIRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCC(CC3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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